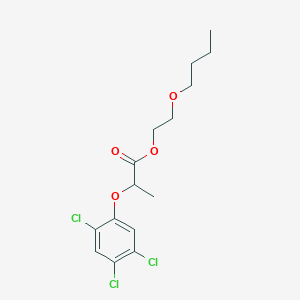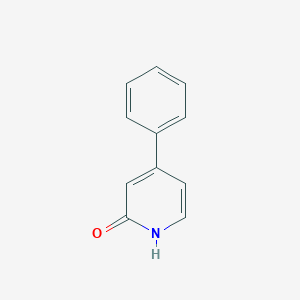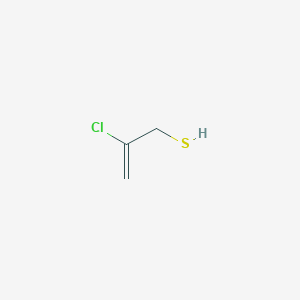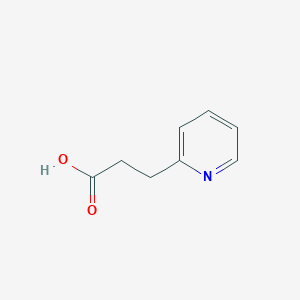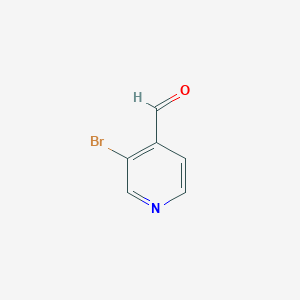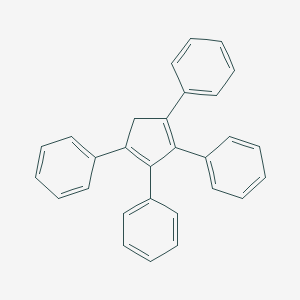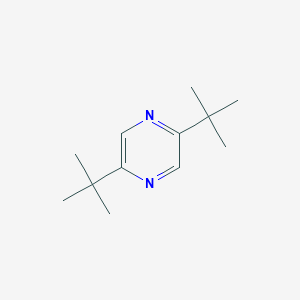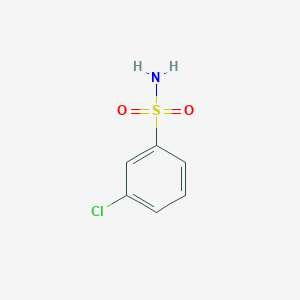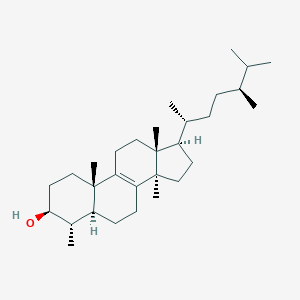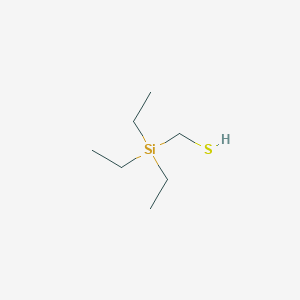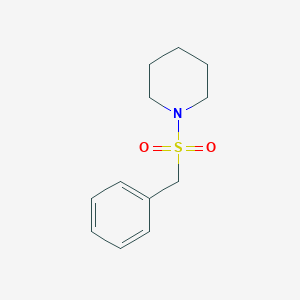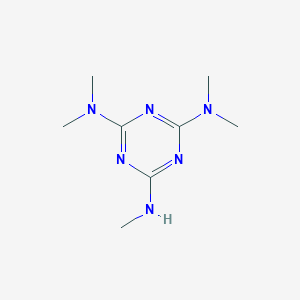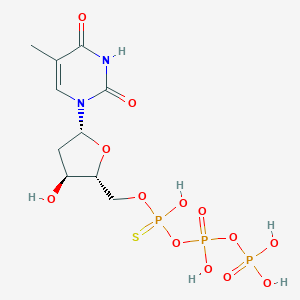
Thymidine 5'-O-(1-thiotriphosphate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thymidine 5'-O-(1-thiotriphosphate) (TTPαS) is a modified nucleotide commonly used in biochemical research. It is a sulfur-containing analog of thymidine triphosphate (TTP) that has a unique ability to bind to DNA polymerases and inhibit DNA synthesis. TTPαS has been used extensively in the study of DNA replication, transcription, and translation.
Mecanismo De Acción
Thymidine 5'-O-(1-thiotriphosphate)αS functions as a competitive inhibitor of Thymidine 5'-O-(1-thiotriphosphate) in DNA polymerase reactions. It binds to the active site of the polymerase and prevents the incorporation of Thymidine 5'-O-(1-thiotriphosphate) into the growing DNA chain. This results in the termination of DNA synthesis and the formation of truncated DNA fragments.
Efectos Bioquímicos Y Fisiológicos
Thymidine 5'-O-(1-thiotriphosphate)αS has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anti-cancer agent. Thymidine 5'-O-(1-thiotriphosphate)αS has also been shown to inhibit the activity of RNA polymerase, suggesting that it may have a role in regulating gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of Thymidine 5'-O-(1-thiotriphosphate)αS is its ability to selectively inhibit DNA synthesis. This allows researchers to study the effects of DNA damage on replication and repair mechanisms. However, Thymidine 5'-O-(1-thiotriphosphate)αS has some limitations in laboratory experiments. It is relatively unstable and can degrade over time, making it difficult to work with. Additionally, Thymidine 5'-O-(1-thiotriphosphate)αS can be toxic to cells at high concentrations, limiting its use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for the use of Thymidine 5'-O-(1-thiotriphosphate)αS in scientific research. One area of interest is the development of new anti-cancer therapies based on the ability of Thymidine 5'-O-(1-thiotriphosphate)αS to induce apoptosis in cancer cells. Additionally, Thymidine 5'-O-(1-thiotriphosphate)αS may have potential as a tool for studying the effects of DNA damage on aging and age-related diseases. Finally, further research is needed to understand the full range of biochemical and physiological effects of Thymidine 5'-O-(1-thiotriphosphate)αS and to develop new applications for this important research tool.
Métodos De Síntesis
Thymidine 5'-O-(1-thiotriphosphate)αS can be synthesized in the laboratory using a variety of methods. One common approach involves the reaction of thymidine with phosphorus oxychloride, followed by the addition of sodium sulfide to introduce the sulfur atom. The resulting thymidine 5'-O-(1-thiodiphosphate) can then be converted to Thymidine 5'-O-(1-thiotriphosphate)αS using a series of enzymatic reactions.
Aplicaciones Científicas De Investigación
Thymidine 5'-O-(1-thiotriphosphate)αS has a wide range of applications in scientific research. It is commonly used as a tool to study DNA replication and repair mechanisms. Thymidine 5'-O-(1-thiotriphosphate)αS can be incorporated into DNA during replication, leading to the termination of DNA synthesis. This allows researchers to study the effects of DNA damage on replication and repair pathways.
Propiedades
Número CAS |
18883-94-8 |
|---|---|
Nombre del producto |
Thymidine 5'-O-(1-thiotriphosphate) |
Fórmula molecular |
C10H17N2O13P3S |
Peso molecular |
498.24 g/mol |
Nombre IUPAC |
[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphinothioyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H17N2O13P3S/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(23-8)4-22-28(21,29)25-27(19,20)24-26(16,17)18/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,21,29)(H,11,14,15)(H2,16,17,18)/t6-,7+,8+,28?/m0/s1 |
Clave InChI |
PXHHTOSRELKWOE-MXWQNOQOSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=S)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=S)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=S)(O)OP(=O)(O)OP(=O)(O)O)O |
Otros números CAS |
83199-32-0 |
Sinónimos |
dTTP (alpha S) dTTP alphaS thymidine 5'-O-(1-thiotriphosphate) ttpalphas |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



